

AdBrettPhos Ligand: A Comprehensive Technical Guide to its Electronic and Steric Parameters

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Compound of Interest

Compound Name: AdBrettPhos

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Introduction

AdBrettPhos, chemically known as 2-(Di-1-adamantylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl, is a highly effective and sterically demanding biaryl phosphine ligand. It belongs to the Buchwald series of ligands, which are renowned for their ability to facilitate a wide range of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The efficacy of **AdBrettPhos** in catalysis is intrinsically linked to its unique electronic and steric properties. This technical guide provides an in-depth analysis of these parameters, detailing the methodologies for their determination and presenting the available data in a clear, comparative format.

Core Concepts: Electronic and Steric Parameters

The reactivity and selectivity of a metal-phosphine catalyst are largely dictated by the electronic and steric nature of the phosphine ligand.

Electronic Parameters: The primary electronic parameter for phosphine ligands is the Tolman Electronic Parameter (TEP). The TEP quantifies the electron-donating or -withdrawing ability of a ligand by measuring the A1 C-O vibrational stretching frequency ($\nu(\text{CO})$) of a nickel-carbonyl

complex, $[\text{LNi}(\text{CO})_3]$, using infrared (IR) spectroscopy.[1] A lower $\nu(\text{CO})$ value indicates a more electron-donating ligand, which increases electron density on the metal center. This, in turn, facilitates oxidative addition, a crucial step in many catalytic cycles.

Steric Parameters: The steric bulk of a phosphine ligand is critical for promoting reductive elimination, the final product-forming step in many cross-coupling reactions. The most common steric parameter is the Tolman Cone Angle (θ), which measures the solid angle occupied by the ligand at the metal center.[2] A larger cone angle signifies greater steric hindrance. A more contemporary and often more descriptive steric parameter is the Percent Buried Volume (%Vbur). This parameter calculates the percentage of the coordination sphere of a metal that is occupied by the ligand, providing a more nuanced representation of the ligand's steric profile. [3][4][5]

Data Presentation: Electronic and Steric Parameters of AdBrettPhos and Related Ligands

While specific experimental data for the Tolman Electronic Parameter of **AdBrettPhos** is not readily available in the searched literature, it is characterized as a highly electron-rich ligand due to the presence of the electron-donating adamantyl and methoxy groups.[6] For steric parameters, computational studies on closely related ligands provide valuable insights.

Ligand	Cone Angle (θ) [°] (Computational, Linear $\text{AuCl}(\text{L})$)	Percent Buried Volume (%Vbur)	Tolman Electronic Parameter (TEP) [cm^{-1}]
AdBrettPhos	Not explicitly found; expected to be slightly larger than BrettPhos	Not explicitly found	Not explicitly found
BrettPhos	251.3 (open), 202.4 (closed)[7]	55.0 (%Vbur-L), 36.6 (%Vbur-T), 30.5 (%Vbur-O)[7]	Not explicitly found
tBuBrettPhos	250.9 (open), 218.6 (closed)[7]	58.5 (%Vbur-L), 36.5 (%Vbur-T), 30.5 (%Vbur-O)[7]	Not explicitly found

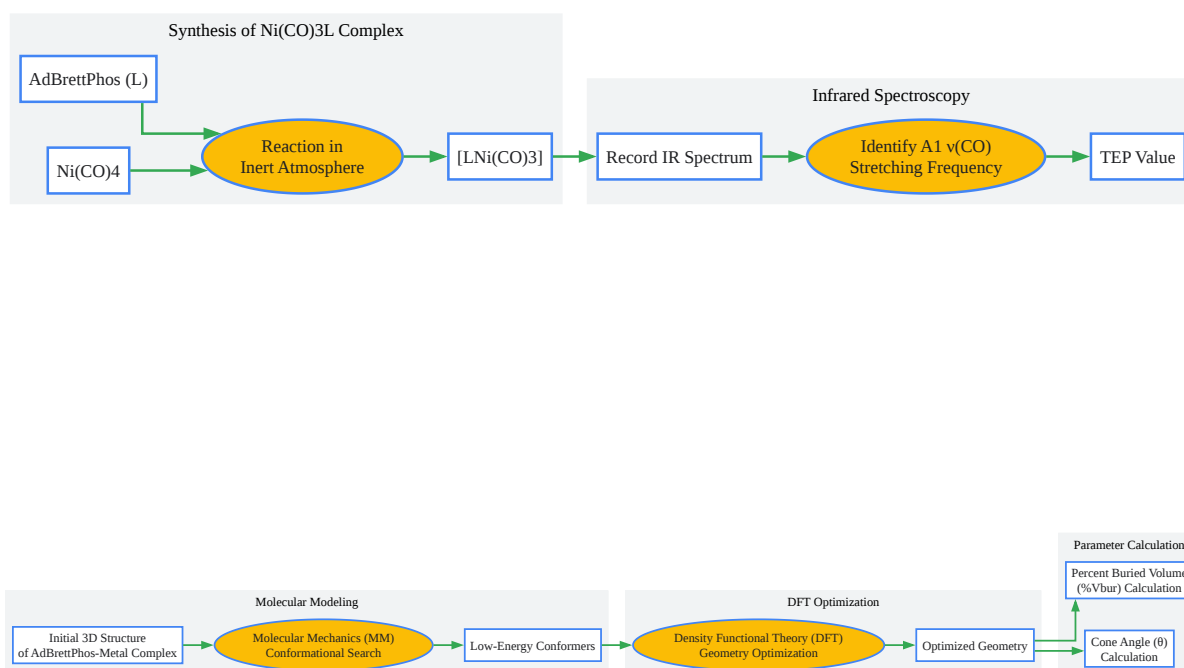
Note: **AdBrettPhos** differs from BrettPhos in the substituents on the phosphorus atom (di-1-adamantyl vs. dicyclohexyl). Given the larger size of the adamantyl groups, the cone angle and percent buried volume of **AdBrettPhos** are anticipated to be slightly greater than those of BrettPhos.

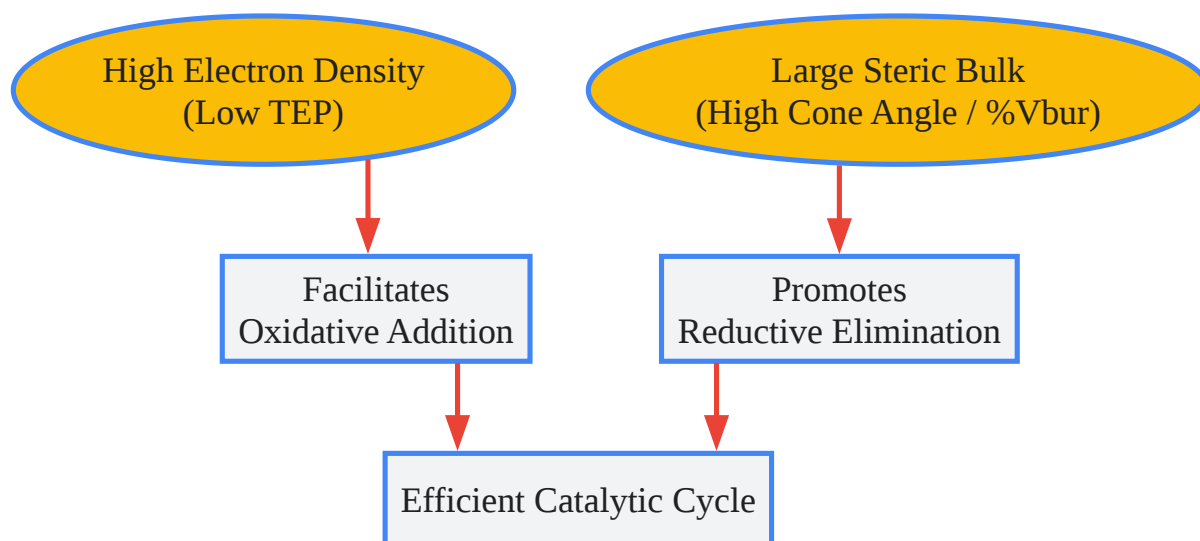
Experimental and Computational Protocols

Determination of Tolman Electronic Parameter (TEP)

The experimental determination of the TEP for a phosphine ligand like **AdBrettPhos** follows a well-established protocol developed by Tolman.^[1]

Workflow for TEP Determination





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References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 3. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]
- 6. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
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